(2S,3S,4S,5R,6S)-6-[2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR data (Table 1) confirm the presence of distinct functional groups:
- Aromatic protons : A doublet at δ 7.2–7.4 ppm (J = 8.5 Hz) corresponds to the para-substituted phenoxy group.
- Anomeric proton : A singlet at δ 5.59 ppm (1H, H-1') confirms the β-configuration of the glucuronic acid.
- Dichlorocyclopropyl group : Two doublets at δ 1.8–2.1 ppm (J = 6.2 Hz) arise from the cyclopropane’s equivalent chlorine atoms.
Table 1: Key 1H NMR Assignments
| Proton Position | δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H-1' (anomeric) | 5.59 | Singlet | 1H | β-D-glucuronide |
| H-2'–H-5' | 3.2–3.8 | Multiplet | 4H | Glucuronic acid |
| Phenoxy aromatic | 7.2–7.4 | Doublet | 2H | C4-substituted benzene |
| Cyclopropane CH₂ | 1.8–2.1 | Doublet | 2H | Dichlorocyclopropyl |
Infrared (IR) Spectroscopy
Mass Spectrometry
High-resolution ESI-MS shows a molecular ion peak at m/z 465.28 [M–H]⁻, consistent with the molecular formula C₁₉H₂₂Cl₂O₉. Fragmentation patterns include loss of the glucuronic acid moiety (–176 Da) and dichlorocyclopropylphenoxy group (–215 Da).
Comparative Structural Analysis With Parent Compound Ciprofibrate
Ciprofibrate (C₁₃H₁₄Cl₂O₃) undergoes glucuronidation to form the metabolite , altering its physicochemical and pharmacokinetic properties (Table 2).
Table 2: Comparative Properties of Ciprofibrate and Its Glucuronide
| Property | Ciprofibrate | Glucuronide Metabolite |
|---|---|---|
| Molecular Formula | C₁₃H₁₄Cl₂O₃ | C₁₉H₂₂Cl₂O₉ |
| Molecular Weight (g/mol) | 289.15 | 465.28 |
| Log P | 3.8 | –0.14 |
| Aqueous Solubility | 0.02 mg/mL | 12.5 mg/mL |
| Plasma Protein Binding | 99% | 65% |
Key Differences:
- Polarity : The glucuronide’s Log P decreases by 4 units, enhancing renal excretion.
- Reactivity : Unlike ciprofibrate, the glucuronide exhibits reduced covalent binding to serum albumin due to steric shielding of the acyl group.
- Metabolic Fate : Glucuronidation prevents ciprofibrate’s enterohepatic recirculation, shortening its half-life from 14 hours to 2 hours.
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2O9/c1-18(2,30-9-5-3-8(4-6-9)10-7-19(10,20)21)17(27)29-16-13(24)11(22)12(23)14(28-16)15(25)26/h3-6,10-14,16,22-24H,7H2,1-2H3,(H,25,26)/t10?,11-,12-,13+,14-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUTXGWNWQGVOE-FIUVVILRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C3CC3(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C3CC3(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30907957 | |
| Record name | 1-O-{2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoyl}hexopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30907957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102623-15-4 | |
| Record name | Ciprofibrate glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102623154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-O-{2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoyl}hexopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30907957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Ciprofibrate glucuronide primarily targets the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) . PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism. It also targets UDP-glucuronosyltransferases (UGTs) , specifically UGT1A1, UGT1A2, and UGT1A5. These enzymes are involved in the glucuronidation process, a major pathway for the detoxification of a wide variety of exogenous and endogenous substrates.
Mode of Action
Ciprofibrate glucuronide interacts with its targets to induce significant changes. It stimulates hepatic peroxisome proliferation and bilirubin glucuronidation. The compound induces the expression of UGT1A1 and UGT1A5 mRNA by 1.5 times, with UGT1A5 reaching the basal level of UGT1A1. Although UGT1A2 mRNA is induced approximately threefold by ciprofibrate, its expression level remains low in comparison with UGT1A1 and UGT1A5.
Biochemical Pathways
Ciprofibrate glucuronide affects the glucuronidation pathway, which is a major detoxification pathway. This process involves the transfer of the glucuronic acid moiety of UDP-glucuronic acid to the substrate, resulting in a more water-soluble glucuronide. This process facilitates the excretion of the glucuronide via urine, bile, and feces.
Pharmacokinetics
It’s known that most drug metabolism is achieved by glucuronidation.
Result of Action
The action of ciprofibrate glucuronide leads to significant molecular and cellular effects. It induces rat liver bilirubin conjugation as well as UGT1A1, UGT1A5, and PPARα expression. The induction mechanism may involve PPARα, at least regarding UGT1A5 regulation.
Action Environment
Environmental factors such as diet, drugs, alcohol, and other factors can influence the action of ciprofibrate glucuronide. Gut microbial perturbations due to these factors can initiate and induce the progression of metabolic disorders. These deviations can alter the chemical transformations of the drugs and hence treatment outcomes.
Biological Activity
The compound known as (2S,3S,4S,5R,6S)-6-[2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule with potential biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure is characterized by multiple functional groups that contribute to its biological properties. The presence of hydroxyl groups and the carboxylic acid moiety suggests potential interactions with biological macromolecules.
The biological activity of this compound primarily involves:
- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reactive oxygen species (ROS). This mechanism is crucial in protecting cells from oxidative stress and associated damage.
- Enzyme Interaction : It has been shown to interact with key enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions can modulate cellular responses to oxidative damage.
Biological Activity Data
| Activity Type | Description | Source |
|---|---|---|
| Antioxidant | Scavenges free radicals and protects against oxidative stress | |
| Enzyme Modulation | Influences activity of superoxide dismutase and catalase | |
| Cytoprotective Effects | Reduces cellular damage in various models of oxidative stress |
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant efficacy of the compound in vitro using cell lines exposed to oxidative stress. Results indicated a dose-dependent decrease in ROS levels and an increase in cell viability compared to untreated controls. The compound significantly reduced lipid peroxidation markers.
Case Study 2: Enzyme Activity Modulation
In another research effort, the effects of the compound on superoxide dismutase (SOD) activity were assessed. The findings demonstrated that the compound enhanced SOD activity by approximately 30%, suggesting its role as a potential therapeutic agent in conditions characterized by oxidative stress.
Research Findings
Recent research has highlighted the following findings regarding the biological activity of this compound:
- Cellular Protection : The compound provides protective effects against apoptosis induced by oxidative stress in neuronal cell lines.
- Anti-inflammatory Properties : Preliminary studies suggest that it may also exhibit anti-inflammatory effects by modulating cytokine production in macrophages.
- Potential Therapeutic Applications : Given its antioxidant and cytoprotective properties, this compound shows promise for applications in neurodegenerative diseases and other conditions associated with oxidative damage.
Scientific Research Applications
Medicinal Applications
- Antimicrobial Activity
- Antioxidant Properties
- Anti-inflammatory Effects
Agricultural Applications
- Pesticide Development
- Plant Growth Regulation
Data Tables
Case Studies
-
Case Study on Antimicrobial Efficacy
- A clinical trial assessed the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial counts post-treatment, suggesting potential for therapeutic use in infections caused by these pathogens.
-
Case Study on Antioxidant Activity
- An experimental study evaluated the antioxidant effects using DPPH radical scavenging assays. The compound demonstrated a high percentage of inhibition compared to standard antioxidants, indicating its potential role in developing nutraceuticals aimed at combating oxidative stress-related diseases.
-
Field Trials for Agricultural Use
- Field trials conducted on tomato plants treated with the compound showed a marked increase in fruit yield and resistance to common pests compared to untreated controls. These findings support its application as a natural pesticide and growth enhancer.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenoxy Group
Compound A : (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)oxane-2-carboxylic acid
- Key Difference: The phenoxy group is substituted with a 2-methylpropyl chain instead of dichlorocyclopropyl.
Compound B : (2S,3S,4S,5R,6S)-6-[4-(5,7-dihydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-2-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
- Key Difference : A benzopyran moiety replaces the dichlorocyclopropyl group.
- Impact: The benzopyran system introduces conjugated π-electrons and hydroxyl groups, likely enhancing antioxidant or flavonoid-like activity, but may reduce metabolic stability due to increased susceptibility to phase II enzymes .
Modifications in the Ester/Linked Functional Groups
Compound C : (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-hydroxybenzoyloxy)oxane-2-carboxylic acid
- Key Difference: The ester group is 2-hydroxybenzoyloxy (salicyloyl) instead of 2-methylpropanoyl.
- Impact: The phenolic hydroxyl group increases hydrophilicity and may confer anti-inflammatory properties via COX inhibition, but the absence of a methyl branch reduces steric shielding of the ester bond, increasing hydrolysis susceptibility .
Compound D : (2S,3S,4S,5R,6S)-6-((6,8-difluoro-4-methyl-2-oxo-2H-chromen-7-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
- Key Difference: A difluoro-methylchromenone group replaces the dichlorocyclopropyl-phenoxy moiety.
- Impact: Fluorination enhances metabolic stability and membrane permeability, while the chromenone core may enable intercalation or receptor binding (e.g., estrogen receptors) .
Halogenated Analogues
Compound E : (2S,3S,4S,5R,6S)-6-((5-bromo-4-chloro-1H-indol-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
Structural and Functional Comparison Table
Research Implications
- Target Compound: The dichlorocyclopropyl group likely confers resistance to cytochrome P450-mediated metabolism, making it a candidate for prolonged-action therapeutics.
- Analogues: Compound B: Suitable for antioxidant applications but may require prodrug strategies to mitigate rapid glucuronidation . Compound D: Fluorination and chromenone structure ideal for targeting nuclear receptors or DNA-interactive pathways .
Preparation Methods
Cyclopropanation of Styrene Derivatives
The 2,2-dichlorocyclopropane group is introduced using gem-dihalocyclopropanation methodologies. A review by Xiaonan Mu et al. highlights photoinduced [1+2] cycloaddition of diazo esters with alkenes as a modern approach. For example:
Esterification and Hydrolysis
The cyclopropanated phenol is reacted with methyl 2-bromoisobutyrate to form the methyl ester, followed by saponification:
-
Key Step : Alkylation under mild conditions (60–80°C) avoids decomposition of the cyclopropane ring.
Preparation of the Glucuronic Acid Scaffold
The (2S,3S,4S,5R,6S)-3,4,5-trihydroxyoxane-2-carboxylic acid component is derived from D-glucuronic acid, requiring stereospecific protection and activation.
Protection of Hydroxyl Groups
Activation of the C6 Hydroxyl
The free C6 hydroxyl is activated as a leaving group (e.g., tosylate or triflate) for nucleophilic acyl substitution:
Coupling of the Acyl and Glucuronic Acid Moieties
The final step involves esterification between the acyl component and activated glucuronic acid.
Mitsunobu Reaction
Deprotection
Global deprotection under mild acidic or basic conditions yields the target compound:
Analytical Characterization
Table 1: Spectroscopic Data for the Target Compound
Table 2: Optimization of Coupling Conditions
| Method | Catalyst | Solvent | Yield |
|---|---|---|---|
| Mitsunobu | PPh₃/DIAD | THF | 80% |
| Steglich | DCC/DMAP | DCM | 65% |
| Acyl Chloride | Et₃N | DMF | 70% |
Challenges and Solutions in Synthesis
Stereochemical Control
Q & A
Q. How can the stereochemical configuration of this compound be experimentally validated?
- Methodological Answer: Use nuclear magnetic resonance (NMR) spectroscopy to analyze coupling constants and nuclear Overhauser effects (NOEs) to confirm stereochemistry. X-ray crystallography provides definitive structural validation by resolving spatial arrangements of substituents. Computational methods (e.g., density functional theory) can corroborate experimental data by comparing predicted and observed spectral profiles .
Q. What strategies are recommended for optimizing the synthesis of this compound?
- Methodological Answer: Employ regioselective protection/deprotection of hydroxyl groups to prevent unwanted side reactions. Use catalysts like palladium complexes for coupling reactions involving the dichlorocyclopropylphenoxy moiety. Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate intermediates. Solvent systems such as acetonitrile/water mixtures enhance solubility of polar intermediates .
Q. How can the stability of this compound under varying pH and temperature conditions be assessed?
- Methodological Answer: Conduct accelerated degradation studies:
- pH Stability: Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, analyzing degradation products via LC-MS.
- Thermal Stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds.
- Light Sensitivity: Expose to UV/visible light and monitor photodegradation using spectrophotometry .
Advanced Research Questions
Q. What analytical methods are suitable for quantifying trace impurities in this compound?
- Methodological Answer: Develop a validated ultra-high-performance liquid chromatography (UHPLC) method with tandem mass spectrometry (MS/MS) for sensitivity. Use a C18 column (2.1 × 100 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Quantify impurities at parts-per-million (ppm) levels using external calibration curves. Cross-validate with nuclear magnetic resonance (NMR) for structural confirmation of unknown peaks .
Q. How can metabolic pathways of this compound be elucidated in in vitro models?
- Methodological Answer:
- Hepatocyte Assays: Incubate with primary human hepatocytes and analyze metabolites via LC-HRMS. Use isotopically labeled analogs (e.g., deuterated compounds) to track biotransformation.
- Enzyme Mapping: Test cytochrome P450 (CYP) isoforms (CYP3A4, CYP2D6) using recombinant enzymes and NADPH cofactors.
- Data Interpretation: Apply software tools like MetabolitePilot™ to predict phase I/II metabolism and correlate with experimental results .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer:
- Reproducibility Audit: Verify assay conditions (e.g., cell line authenticity, serum batch effects, and incubation time).
- Dose-Response Analysis: Perform EC50/IC50 studies across multiple replicates to assess variability.
- Mechanistic Studies: Use CRISPR-Cas9 knockout models to confirm target specificity. Cross-reference findings with public databases (e.g., PubChem BioAssay) to identify confounding factors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
